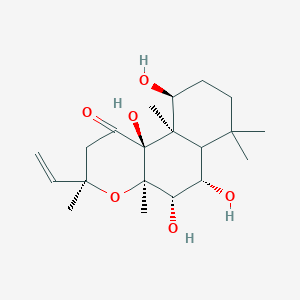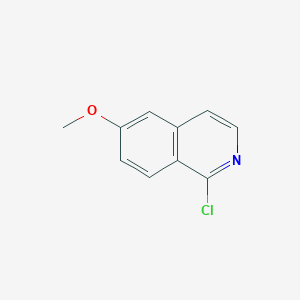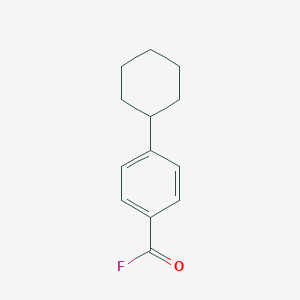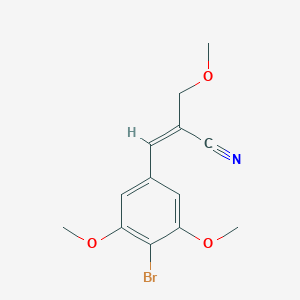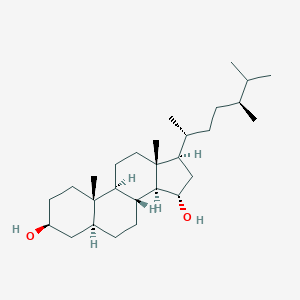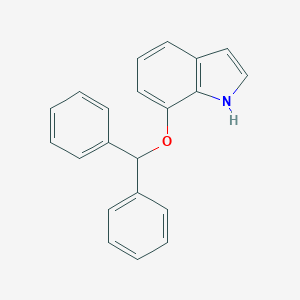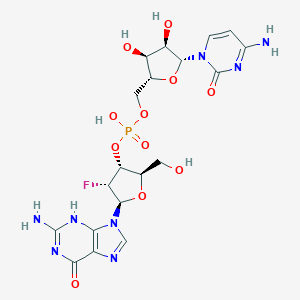![molecular formula C10H17ClN2O4S3 B144308 (4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride CAS No. 120279-36-9](/img/structure/B144308.png)
(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a thienothiopyran sulfonamide, which is a class of compounds known for their biological activity, particularly as carbonic anhydrase inhibitors. These inhibitors have potential applications in the treatment of conditions such as glaucoma due to their ability to decrease intraocular pressure .
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds in the thienothiopyran sulfonamide class have been synthesized with the aim of developing water-soluble carbonic anhydrase inhibitors. The synthesis typically involves introducing a hydroxyl group and adjusting the oxidation state of sulfur on the thiopyran portion of the molecule to enhance water solubility while retaining inhibitory potency .
Molecular Structure Analysis
The molecular structure of thienothiopyran sulfonamides has been studied theoretically to understand their geometry and reactivity. The geometries of various substituted sulfonamides, including those with a thienothiopyran moiety, have been optimized using computational methods such as CBS-QB3 theory and Becke3LYP/6-311+G(d,p) method. These studies help in predicting the molecular structure and the potential sites for reactivity .
Chemical Reactions Analysis
Thienothiopyran sulfonamides, due to their unique structure, can participate in a variety of chemical reactions. The reactivity of similar compounds has been explored, such as the treatment of bis(diethylamino)ethene with elemental selenium to produce compounds with unique properties, which can further react with various reagents to yield different products . Although the specific reactions of the compound are not detailed, it can be inferred that it may undergo similar reactions due to its structural similarities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thienothiopyran sulfonamides are influenced by their molecular structure. The introduction of different functional groups aims to improve water solubility, which is a crucial property for their potential use as topically effective antiglaucoma agents. The acidity of these compounds in the gas phase has been studied, and they are generally characterized as weak acids with calculated acidity in a specific range . These properties are essential for their biological activity and potential therapeutic applications.
Applications De Recherche Scientifique
Sulfonamides in Drug Development
Anticancer and Antitumor Activity
Sulfonamides have been investigated for their significant antitumor activity. Compounds like pazopanib, which incorporate the sulfonamide group, show promise as tyrosine kinase inhibitors with substantial anticancer effects. The exploration of sulfonamides in targeting tumor-associated carbonic anhydrase isoforms CA IX/XII highlights their potential in cancer therapy and diagnostic tools (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).
Antimicrobial Properties
Sulfonamides serve as foundational structures in the development of antimicrobial agents. Their ability to inhibit bacterial carbonic anhydrases makes them effective against a wide range of microbial pathogens, offering insights into designing drugs with improved efficacy and reduced resistance (Carta & Supuran, 2013).
Antiglaucoma Agents
The sulfonamide motif is central to the design of antiglaucoma drugs. These compounds inhibit carbonic anhydrase, reducing intraocular pressure, a key factor in the management of glaucoma. Recent patents focus on novel sulfonamide derivatives as selective antiglaucoma drugs, underscoring the continuous need for innovative treatments (Masini, Carta, Scozzafava, & Supuran, 2013).
Environmental and Health Impact
Environmental Presence and Human Health
Sulfonamides, due to their widespread use, persist in the environment and can influence microbial populations, potentially impacting human health. The understanding of their environmental fate and effects informs both the development of safer pharmaceuticals and strategies for mitigating their ecological impact (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Propriétés
IUPAC Name |
(4R,6R)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRUSFPMRGDLAG-CIRBGYJCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1C[C@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




